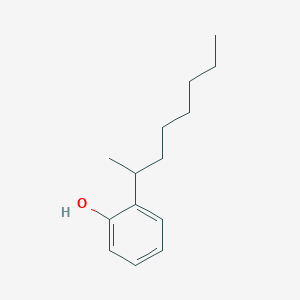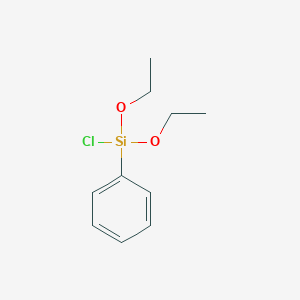
Phenyldiethoxychlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyldiethoxychlorosilane, also known as PDEC, is a chemical compound commonly used in scientific research. It belongs to the class of organosilicon compounds and is used as a precursor in the synthesis of other organosilicon compounds.
Mecanismo De Acción
Phenyldiethoxychlorosilane reacts with various nucleophiles such as alcohols, amines, and thiols to form siloxane bonds. The reaction takes place through a nucleophilic substitution reaction, where the nucleophile attacks the silicon atom of Phenyldiethoxychlorosilane, leading to the formation of a new bond.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Phenyldiethoxychlorosilane. However, it is known to be a toxic compound and can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Phenyldiethoxychlorosilane in lab experiments is its high reactivity towards nucleophiles, which makes it an ideal precursor in the synthesis of siloxane-based materials. However, its toxicity and corrosive nature limit its use in certain experiments, and proper safety precautions must be taken when handling Phenyldiethoxychlorosilane.
Direcciones Futuras
There are several future directions for the use of Phenyldiethoxychlorosilane in scientific research. One possible direction is the development of new siloxane-based materials with improved properties for various applications. Another direction is the use of Phenyldiethoxychlorosilane in the synthesis of new organosilicon compounds with potential applications in medicine and materials science.
In conclusion, Phenyldiethoxychlorosilane is a widely used precursor in the synthesis of organosilicon compounds and has several potential applications in various fields. However, its toxicity and corrosive nature must be taken into consideration when handling it in lab experiments. Further research is needed to explore the full potential of Phenyldiethoxychlorosilane in scientific research.
Métodos De Síntesis
The synthesis of Phenyldiethoxychlorosilane involves the reaction of phenyltrichlorosilane with diethyl ether in the presence of a catalyst. The reaction takes place under reflux conditions and yields Phenyldiethoxychlorosilane as a colorless liquid.
Aplicaciones Científicas De Investigación
Phenyldiethoxychlorosilane is widely used in scientific research as a precursor in the synthesis of other organosilicon compounds. It is used in the preparation of siloxane-based materials, which have a wide range of applications in various fields such as electronics, medicine, and materials science.
Propiedades
Número CAS |
17903-53-6 |
|---|---|
Nombre del producto |
Phenyldiethoxychlorosilane |
Fórmula molecular |
C10H15ClO2Si |
Peso molecular |
230.76 g/mol |
Nombre IUPAC |
chloro-diethoxy-phenylsilane |
InChI |
InChI=1S/C10H15ClO2Si/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
LEYKSONZGURWNL-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)Cl |
SMILES canónico |
CCO[Si](C1=CC=CC=C1)(OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



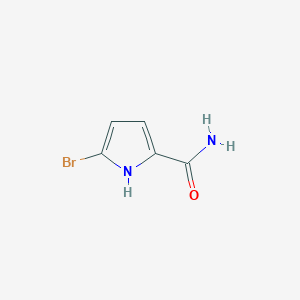
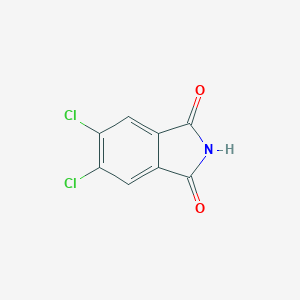
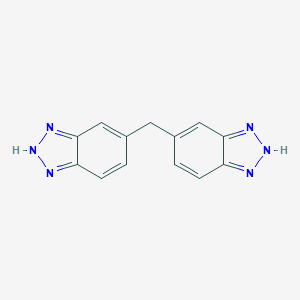
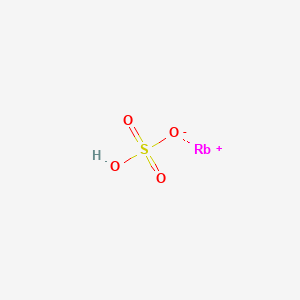
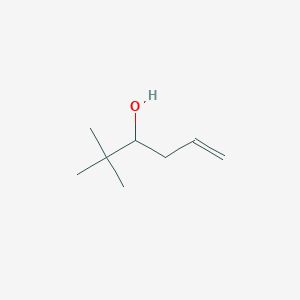
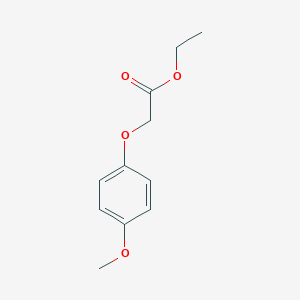
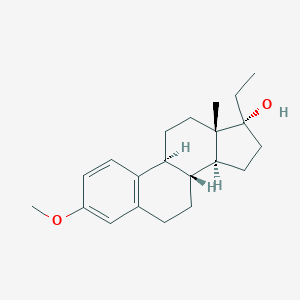
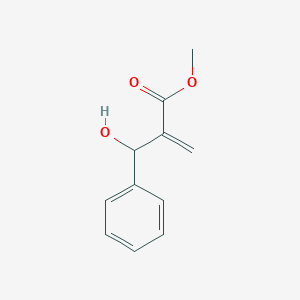
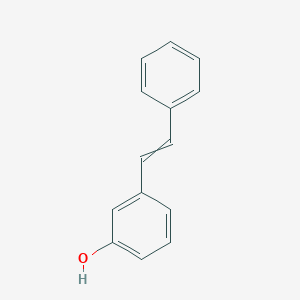
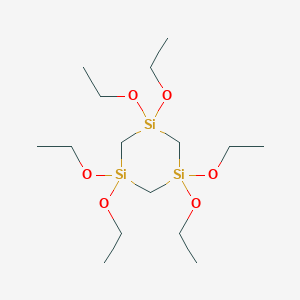
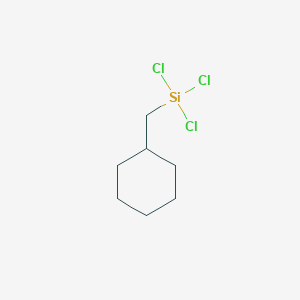
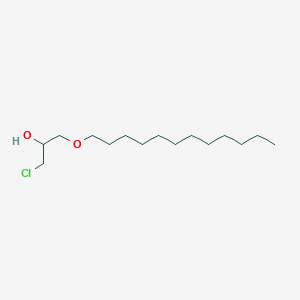
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
